Macitentan D4 chemical structure and properties
Macitentan D4 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macitentan-d4 is the deuterated form of Macitentan, an orally active, potent dual endothelin (ET) receptor antagonist.[1][2] It is primarily utilized as an internal standard for the quantification of Macitentan in biological samples during pharmacokinetic and other analytical studies, particularly those employing mass spectrometry.[3][4] The parent compound, Macitentan, is approved for the treatment of pulmonary arterial hypertension (PAH).[5] This document provides an in-depth overview of the chemical structure, properties, and relevant experimental methodologies for Macitentan-d4.
Chemical Structure and Properties
Macitentan-d4 is structurally identical to Macitentan, with the exception of four deuterium atoms replacing four hydrogen atoms on the ethoxy linker. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry analysis.
Diagram: Chemical Structure of Macitentan-d4
Caption: 2D representation of Macitentan-d4's molecular structure.
Physicochemical Properties of Macitentan-d4
| Property | Value | Reference |
| CAS Number | 1258428-05-5 | |
| Molecular Formula | C₁₉H₁₆D₄Br₂N₆O₄S | |
| Molecular Weight | 592.3 g/mol | |
| Appearance | Solid | |
| Melting Point | 134 °C | |
| Solubility | Slightly soluble in DMSO (heated) and Methanol | |
| Purity | ≥98% | |
| Storage | 2-8 °C |
Experimental Protocols
Synthesis of Macitentan-d4
A general synthetic scheme for Macitentan is outlined in the literature. One common method involves the reaction of N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide with an excess of ethylene glycol in the presence of a base to form the hydroxyethoxy intermediate. This intermediate is then reacted with 5-bromo-2-chloropyrimidine to yield Macitentan. To produce Macitentan-d4, deuterated ethylene glycol would be used in the first step of this sequence.
Diagram: Conceptual Synthetic Workflow
Caption: A simplified workflow illustrating the key stages of Macitentan-d4 synthesis.
Analytical Quantification by LC-MS/MS
Macitentan-d4 is primarily used as an internal standard for the accurate quantification of Macitentan in biological matrices like human plasma. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard approach.
Sample Preparation:
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Liquid-Liquid Extraction: A common method for extracting Macitentan and Macitentan-d4 from plasma.
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Protein Precipitation: An alternative method for sample clean-up.
Chromatographic Conditions:
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Column: A C18 reverse-phase column is typically used for separation.
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Mobile Phase: A mixture of an aqueous solution with an organic modifier, such as 0.5% formic acid in water and acetonitrile (20:80 v/v).
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Flow Rate: A typical flow rate is 1.0 mL/min.
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Injection Volume: 10 µL of the reconstituted sample is injected into the LC-MS/MS system.
Mass Spectrometric Detection:
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Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly employed.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions:
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Macitentan: m/z 589.0 -> 200.9
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Macitentan-d4: m/z 593.0 -> 204.9
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Collision Energy: An optimized collision energy of 21 eV is used for both analytes.
Calibration and Quantification:
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Eight-point calibration curves are constructed by plotting the peak area ratio of the analyte (Macitentan) to the internal standard (Macitentan-d4) against the concentration of the analyte.
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The concentration of Macitentan in unknown samples is determined by interpolation from the calibration curve.
Mechanism of Action and Signaling Pathway
Macitentan is a dual antagonist of the endothelin type A (ETₐ) and type B (ETₑ) receptors. Endothelin-1 (ET-1), a potent vasoconstrictor, plays a significant role in the pathophysiology of PAH by promoting vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation. Macitentan exerts its therapeutic effect by blocking the binding of ET-1 to both ETₐ and ETₑ receptors, thereby inhibiting these downstream pathological processes.
The ETₐ and ETₑ receptors are G-protein-coupled receptors (GPCRs). Upon activation by ET-1, they trigger a cascade of intracellular signaling pathways. Key downstream pathways include the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways. By blocking these receptors, Macitentan effectively attenuates the activation of these pro-proliferative and pro-survival pathways.
Diagram: Macitentan Signaling Pathway Inhibition
Caption: Macitentan blocks ET-1 from binding to its receptors, inhibiting downstream signaling.
Conclusion
Macitentan-d4 serves as an indispensable tool for the accurate and reliable quantification of Macitentan in research and clinical settings. Its well-defined chemical and physical properties, coupled with established analytical methodologies, make it a critical component in the development and study of Macitentan. A thorough understanding of its characteristics and the underlying mechanism of action of its parent compound is essential for professionals in the fields of pharmacology and drug development.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. mdpi.com [mdpi.com]
- 3. Macitentan, a double antagonist of endothelin receptors, efficiently impairs migration and microenvironmental survival signals in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
